molecular formula C20H23N5O8 B12300339 Wyosine triacetate

Wyosine triacetate

Cat. No.: B12300339
M. Wt: 461.4 g/mol
InChI Key: PUYTUMJVWYVLSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Wyosine triacetate is a derivative of wyosine, a tricyclic nucleoside found in the transfer ribonucleic acids (tRNAs) of certain organisms. Wyosine and its derivatives, such as wybutosine, are located at position 37 of phenylalanine-specific tRNAs, adjacent to the anticodon. These compounds play a crucial role in maintaining the accuracy of protein synthesis by preventing ribosomal frameshifting during translation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Wyosine triacetate can be synthesized through a series of chemical reactions starting from guanosineOne common method involves the use of α-halocarbonyl reagents to form ethenonucleosides, which are then further modified to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as column chromatography for purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Wyosine triacetate undergoes various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Reduction of specific functional groups.

    Substitution: Replacement of acetyl groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized wyosine derivatives .

Scientific Research Applications

Wyosine triacetate has several applications in scientific research:

Mechanism of Action

Wyosine triacetate exerts its effects by modifying the anticodon loop of phenylalanine-specific tRNAs. This modification enhances the stability of codon-anticodon interactions, thereby preventing ribosomal frameshifting during protein synthesis. The molecular targets include the ribosomal machinery and specific enzymes involved in tRNA modification .

Comparison with Similar Compounds

    Wybutosine: Another derivative of wyosine, found in eukaryotic tRNAs.

    Isowyosine: A variant of wyosine found in certain archaea.

    7-Methylwyosine: A methylated derivative of wyosine.

Uniqueness: Wyosine triacetate is unique due to its triacetate functional groups, which provide distinct chemical properties and reactivity compared to other wyosine derivatives. This uniqueness makes it valuable for specific biochemical and industrial applications .

Properties

Molecular Formula

C20H23N5O8

Molecular Weight

461.4 g/mol

IUPAC Name

[3,4-diacetyloxy-5-(4,6-dimethyl-9-oxoimidazo[1,2-a]purin-3-yl)oxolan-2-yl]methyl acetate

InChI

InChI=1S/C20H23N5O8/c1-9-6-24-18(29)14-17(23(5)20(24)22-9)25(8-21-14)19-16(32-12(4)28)15(31-11(3)27)13(33-19)7-30-10(2)26/h6,8,13,15-16,19H,7H2,1-5H3

InChI Key

PUYTUMJVWYVLSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=O)C3=C(N(C2=N1)C)N(C=N3)C4C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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